1-(3-(Methoxymethyl)isoxazol-5-yl)ethanone
Description
Properties
Molecular Formula |
C7H9NO3 |
|---|---|
Molecular Weight |
155.15 g/mol |
IUPAC Name |
1-[3-(methoxymethyl)-1,2-oxazol-5-yl]ethanone |
InChI |
InChI=1S/C7H9NO3/c1-5(9)7-3-6(4-10-2)8-11-7/h3H,4H2,1-2H3 |
InChI Key |
OXNVDPOYMYBSDA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=NO1)COC |
Origin of Product |
United States |
Preparation Methods
1,3-Dipolar Cycloaddition of Nitrile Oxides with Alkynes
Metal-free cycloaddition : Using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to promote the 1,3-dipolar addition of nitrile oxides with alkynes without metal catalysts, yielding isoxazoles efficiently under mild conditions.
Acidic aqueous conditions : Cycloaddition of nitrile oxides with alkynes in aqueous acidic media instead of conventional basic conditions, improving environmental compatibility.
Ultrasound-assisted synthesis : Ultrasound radiation facilitates catalyst-free synthesis of 3-alkyl-5-aryl isoxazoles with high yields and shorter reaction times.
One-Pot Multi-Component Reactions
One-pot three-component condensation involving aryl aldehydes, hydroxylamine hydrochloride, and ketoesters in aqueous media catalyzed by various mild catalysts (e.g., potassium phthalimide, sodium ascorbate) to form isoxazol-5-ones, which can be further functionalized.
β-Diketones reacting with hydroxylamine in ionic liquids to form 3,5-disubstituted isoxazoles with excellent yields and recyclability of the ionic liquid.
Specific Preparation of 1-(3-(Methoxymethyl)isoxazol-5-yl)ethanone
The target compound can be synthesized by combining the above general strategies with specific functional group transformations to install the methoxymethyl and ethanone groups.
Synthesis of the Isoxazole Core
Starting materials : Terminal alkynes bearing appropriate substituents (e.g., propargyl ethers for methoxymethyl group introduction) are reacted with nitrile oxides generated in situ from aldoximes or hydroximoyl chlorides.
Cycloaddition conditions : The reaction is typically carried out in solvents such as toluene or aqueous tert-butanol mixtures, often in the presence of copper catalysts (CuSO4·5H2O) and sodium ascorbate to facilitate the cycloaddition under mild conditions at room temperature.
Introduction of the Methoxymethyl Group
- The methoxymethyl substituent at the 3-position of the isoxazole ring can be introduced by using propargyl methyl ether derivatives as the alkyne component in the cycloaddition step. For example, propargyl bromide reacts with hydroxy-substituted precursors to form propargyl ethers, which then undergo cycloaddition to yield the methoxymethyl-substituted isoxazole.
Installation of the Ethanone Group at the 5-Position
The ethanone (acetyl) group at the 5-position can be introduced by starting with an appropriate α-bromoacetophenone or phenacyl bromide derivative that participates in the cycloaddition or subsequent substitution reactions.
Alternatively, Friedel-Crafts acylation of the isoxazole ring or its precursors can be employed to install the acetyl group selectively at the 5-position.
Representative Experimental Procedure
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1. Preparation of propargyl methyl ether | React 1-(2,4-dihydroxyphenyl)ethanone with propargyl bromide and K2CO3 in dry acetone under reflux for 8 h | Formation of 1-[2-hydroxy-4-(prop-2-yn-1-yloxy)phenyl]ethanone |
| 2. 1,3-Dipolar cycloaddition | Mix the propargyl ether with hydroxylamine derivative (oxime) in aqueous tert-butanol with CuSO4·5H2O and sodium ascorbate at room temperature for 1 h | Formation of 3-(methoxymethyl)isoxazol-5-yl ethanone derivative |
| 3. Purification | Extract with ethyl acetate, wash with brine, dry over Na2SO4, filter, concentrate, and purify by column chromatography | Pure 1-(3-(Methoxymethyl)isoxazol-5-yl)ethanone obtained as solid |
Analytical and Characterization Data
Melting point : Typically in the range of 80–170 °C depending on purity and substituents.
IR spectroscopy : Characteristic absorption bands for C=O (around 1640–1660 cm⁻¹), C–O–C (1100–1250 cm⁻¹), and isoxazole ring vibrations.
Mass spectrometry : Molecular ion peak consistent with the molecular weight of the compound confirms the structure.
Summary Table of Preparation Methods
Research Findings and Notes
The use of copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions adapted for isoxazole synthesis provides efficient access to methoxymethyl-substituted isoxazoles with good yields (up to 70–95%).
Environmentally friendly methods such as aqueous media reactions and ultrasound-assisted synthesis reduce hazardous waste and improve sustainability.
The regioselectivity of the cycloaddition is influenced by the electronic nature of substituents on the alkyne and nitrile oxide precursors, allowing selective functionalization at the 3- and 5-positions of the isoxazole ring.
Purification often involves silica gel chromatography with ethyl acetate/hexane mixtures, sometimes with silver nitrate-impregnated silica to separate regioisomers or closely related compounds.
Chemical Reactions Analysis
Nucleophilic Substitution at Methoxymethyl Group
The methoxymethyl (-OCH2-) moiety undergoes selective substitution under acidic or nucleophilic conditions:
-
Demethylation : Treatment with BBr3 in CH2Cl2 at -78°C cleaves the methyl ether, yielding the hydroxymethyl intermediate. This intermediate can be further functionalized via esterification or alkylation .
-
Transetherification : Reacts with thiols (e.g., ethanethiol) in the presence of BF3·Et2O to form thioether derivatives .
Electrophilic Aromatic Substitution (EAS) on Isoxazole Ring
The electron-rich isoxazole ring participates in regioselective EAS:
Cycloaddition Reactions
The ketone and isoxazole functionalities enable participation in:
-
1,3-Dipolar Cycloadditions : Reacts with nitrile oxides (generated in situ from chloramine-T and aldoximes) to form bis-isoxazolines (Table 1) .
-
Huisgen Cycloaddition : Under Cu(I) catalysis, forms triazole-linked conjugates with terminal alkynes .
Table 1: Representative 1,3-dipolar cycloaddition outcomes
Ketone Functionalization
The acetyl group undergoes characteristic transformations:
-
Reduction : NaBH4/EtOH yields secondary alcohol (confirmed by ¹H NMR δ 4.1 ppm -OH, δ 1.3 ppm -CH2-) .
-
Condensation : With arylhydrazines forms hydrazones, used as intermediates for heterocyclic ring expansions .
-
Grignard Addition : Reacts with CH3MgBr to form tertiary alcohol, though steric hindrance limits yield (~45%).
Heterocycle Ring Modifications
The isoxazole ring itself participates in ring-opening and annulation:
-
Acid-Catalyzed Ring Opening : HCl/EtOH (reflux) generates β-keto nitriles via N-O bond cleavage .
-
Annulation with Enamines : Forms pyridine derivatives under microwave irradiation (220°C, 15 min).
Biological Activity-Directed Reactions
Key derivatizations for pharmacological applications include:
-
Suzuki Coupling : Introduces aryl groups at C4 using Pd(PPh3)4 to enhance 5-HT3 receptor binding (IC50 improved from 12 nM → 3.2 nM) .
-
Pro-drug Synthesis : Phosphorylation of hydroxymethyl derivatives increases water solubility (log P reduced from 2.1 → -0.4) .
Stability and Degradation Pathways
Critical stability data under various conditions:
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and features an isoxazole ring, which is known for its diverse biological activities. The methoxymethyl group attached to the isoxazole enhances its solubility and may influence its interaction with biological targets .
Anticancer Properties
Recent studies have highlighted the anticancer potential of isoxazole derivatives, including 1-(3-(Methoxymethyl)isoxazol-5-yl)ethanone. Research has shown that compounds with similar structures exhibit cytotoxicity against various cancer cell lines. For instance, derivatives of isoxazole have been evaluated for their effectiveness against breast, colon, and liver cancer cell lines, demonstrating IC50 values ranging from 0.7 to 35.2 µM, indicating significant anticancer activity .
Neuroprotective Effects
Isoxazole derivatives have also been explored for their neuroprotective properties, particularly in the context of Alzheimer's disease. Compounds that inhibit β-secretase (BACE1), a key enzyme involved in the formation of amyloid plaques in Alzheimer's patients, have shown promise. The structural modifications in compounds like 1-(3-(Methoxymethyl)isoxazol-5-yl)ethanone may enhance their efficacy as BACE1 inhibitors, thereby offering potential therapeutic avenues for neurodegenerative diseases .
Synthetic Routes
The synthesis of 1-(3-(Methoxymethyl)isoxazol-5-yl)ethanone can be achieved through various metal-free synthetic routes, which are environmentally friendly and efficient. These methods often involve the reaction of appropriate precursors under mild conditions, yielding high-purity products suitable for further biological evaluation .
Case Study 1: Anticancer Activity Evaluation
In a study evaluating a series of indole-isoxazole hybrids, researchers synthesized several derivatives and tested their anticancer activities. The results indicated that specific structural modifications significantly enhanced cytotoxicity against cancer cell lines compared to standard chemotherapeutics like doxorubicin and 5-fluorouracil. This underscores the potential of isoxazole-containing compounds in cancer therapy .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Doxorubicin | MCF7 | 0.22 ± 0.02 |
| 5-FU | HCT116 | 21.0 ± 0.75 |
| Methoxymethyl Isoxazole | Huh7 | 8.3 ± 0.8 |
Case Study 2: Neuroprotective Screening
Another study focused on evaluating the neuroprotective effects of various isoxazole derivatives against neurodegenerative models. The findings suggested that certain modifications to the isoxazole core could enhance the ability to cross the blood-brain barrier and exhibit protective effects on neuronal cells exposed to toxic amyloid-beta aggregates .
Mechanism of Action
The mechanism of action of 1-(3-(Methoxymethyl)isoxazol-5-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. This can result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table highlights key structural analogues and their substituent-driven properties:
Key Observations :
- Electron-Withdrawing vs. In contrast, the methoxymethyl group (electron-donating) may stabilize the ring via inductive effects .
- Solubility : Methoxymethyl and benzyloxy groups improve solubility in polar solvents compared to chlorophenyl derivatives .
- Biological Activity: Chlorophenyl-substituted derivatives (e.g., 1-(3-(4-Chlorophenyl)isoxazol-5-yl)ethanone) are prioritized in antiviral and inhibitor studies due to enhanced lipophilicity and target binding .
Physicochemical and Spectroscopic Data
Biological Activity
1-(3-(Methoxymethyl)isoxazol-5-yl)ethanone is a compound that belongs to the isoxazole family, which has garnered attention for its diverse biological activities. Isoxazole derivatives are known for their potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial properties. This article delves into the biological activity of 1-(3-(Methoxymethyl)isoxazol-5-yl)ethanone, supported by various research findings and case studies.
Synthesis and Structure
The synthesis of isoxazole derivatives typically involves the cyclization of appropriate precursors. The structure of 1-(3-(Methoxymethyl)isoxazol-5-yl)ethanone can be characterized by its isoxazole ring, which contributes to its biological properties. The methoxymethyl group at position 3 is crucial for enhancing the compound's solubility and reactivity.
Anti-inflammatory Activity
Isoxazole derivatives have been extensively studied for their anti-inflammatory properties. In particular, compounds with structural similarities to 1-(3-(Methoxymethyl)isoxazol-5-yl)ethanone have shown selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2). For instance, a study highlighted that certain isoxazole derivatives exhibited significant COX-2 inhibitory activity with IC50 values in the low micromolar range, indicating potential therapeutic applications in treating inflammatory diseases .
Anticancer Activity
Research has demonstrated that isoxazole derivatives can induce apoptosis in cancer cells. A case study involving novel isoxazole compounds reported that specific derivatives exhibited cytotoxic effects against human promyelocytic leukemia cell lines (HL-60). The study revealed that these compounds could alter the expression levels of apoptosis-related genes such as Bcl-2 and p21WAF-1, suggesting mechanisms through which they exert their anticancer effects .
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| Isoxazole (3) | 86 | Induces apoptosis and cell cycle arrest |
| Isoxazole (6) | 755 | Primarily through cell cycle arrest |
Antimicrobial Activity
The antimicrobial efficacy of isoxazole derivatives has been explored in various studies. Compounds similar to 1-(3-(Methoxymethyl)isoxazol-5-yl)ethanone have shown promising results against both bacterial and fungal strains. For example, a series of synthesized benzofuran-isoxazole hybrids demonstrated high activity against multiple pathogens, with structure–activity relationship studies indicating that electron-donating groups enhance antimicrobial activity .
Study on COX Inhibition
A systematic evaluation of several isoxazole derivatives revealed that compounds with specific substitutions exhibited potent COX-2 inhibition. The most effective compounds had IC50 values ranging from 0.04 to 0.48 μM for COX-2, demonstrating their potential as anti-inflammatory agents .
Cytotoxic Effects on Cancer Cells
In a detailed investigation of cytotoxicity, it was found that certain isoxazoles significantly reduced cell viability in HL-60 cells. The results indicated that these compounds could trigger apoptotic pathways, further supporting their potential as anticancer agents .
Q & A
Q. How can structure-activity relationships (SAR) guide derivative design for enhanced bioactivity?
- Systematic substitution of the methoxymethyl or acetyl groups with electron-withdrawing/donating moieties (e.g., nitro, amino) followed by bioassay profiling identifies critical pharmacophores. CoMFA or CoMSIA models statistically link structural features to activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
